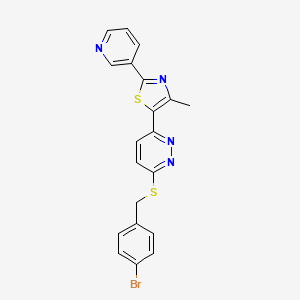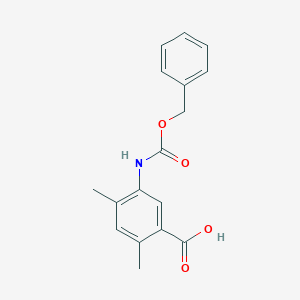![molecular formula C18H17N3OS B2421891 N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-16-7](/img/structure/B2421891.png)
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with acyl chlorides . For instance, “N-(2,4,6-Trimethylphenyl)formamide” can be synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, has been established . Its empirical formula is C10H13NO, and it has a molecular weight of 163.22 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4,6-Trimethylphenyl)formamide”, a similar compound, include a melting point of 179-183°C, a molecular weight of 163.21600, and a density of 1.052g/cm3 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has demonstrated antibacterial potential. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting essential cellular processes, this compound could contribute to the development of novel antibiotics .
Antioxidant Properties
The compound’s chemical structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage cells. Researchers have explored the ability of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide to scavenge free radicals and protect cells from oxidative damage .
Anticancer Investigations
Given the compound’s unique structure, it may exhibit anticancer properties. Researchers have studied its effects on cancer cell lines, assessing its cytotoxicity and potential as a chemotherapeutic agent. Further investigations are needed to understand its mechanisms of action and specific targets .
Crystal Engineering and Solid-State Properties
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been used in crystal engineering studies. Researchers have synthesized derivatives and analyzed their crystal structures. Understanding the intermolecular interactions within the crystal lattice can provide insights into its physical properties and potential applications .
Materials Science and Organic Electronics
The compound’s conjugated system and electron-rich thiadiazole moiety make it interesting for materials science. Researchers have explored its use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its semiconducting properties could contribute to efficient charge transport in these devices .
Molecular Docking Studies
Computational approaches, such as molecular docking, have been employed to predict the binding affinity of N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide with specific protein targets. These studies help identify potential drug-receptor interactions, aiding in drug discovery and design .
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. Specific information on how these factors influence the action of n-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is currently unavailable .
Eigenschaften
IUPAC Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-9-12(2)15(13(3)10-11)17-20-21-18(23-17)19-16(22)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFIXNGNALKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)

![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)

![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)

![N-[1-(Hydroxymethyl)-3,3-dimethylcyclohexyl]prop-2-enamide](/img/structure/B2421820.png)
![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)
![2-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2421824.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)
![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propan-1-amine](/img/structure/B2421830.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2421831.png)